NSC45586
Description
Nomenclature and Structural Identification
Sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid possesses a complex nomenclature system that reflects its intricate molecular structure. The compound is systematically designated as sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoate according to International Union of Pure and Applied Chemistry conventions. Alternative nomenclature includes the designation sodium 3-[[4-[(2,4-diamino-5-methylphenyl)-diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate, which emphasizes different structural aspects of the molecule.
The molecular formula of this compound is established as C20H17N6NaO3, with a calculated molecular weight of 412.4 grams per mole. The structural framework consists of multiple aromatic rings interconnected through diazenyl linkages, specifically featuring a central phenyl ring that serves as a bridge between two distinct aromatic systems. The first aromatic system contains a 2,4-diamino-5-methylphenyl group, while the second incorporates a 2-hydroxybenzoic acid moiety that exists in its sodium salt form.
The compound's structure can be represented through various chemical descriptors, including its Simplified Molecular Input Line Entry System notation: CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)C(=O)[O-])O.[Na+]. This notation reveals the sequential arrangement of functional groups and the presence of the sodium cation that balances the carboxylate anion charge.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C20H17N6NaO3 |
| Molecular Weight | 412.4 g/mol |
| PubChem Compound Identifier | 135422008 |
| Chemical Abstracts Service Number | 6300-44-3 |
| InChI Key | XPYXCDXPWJROPD-UHFFFAOYSA-M |
Chemical Classification within Azo Compounds
Sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid belongs to the disazo classification within the broader azo compound family. Azo compounds are organic molecules characterized by the presence of the diazenyl functional group, represented by the general formula R−N=N−R′, where R and R′ can be either aryl or alkyl groups. The defining feature of azo compounds is the N=N group, termed an azo group, which derives from the French word azote meaning nitrogen.
Within the systematic classification of azo dyes, this compound falls under the disazo category, which encompasses molecules containing two azo linkages within the same molecular structure. According to the Color Index system developed by the Society of Dyers and Colorists, disazo compounds are assigned numbers ranging from 20,000 to 29,999, reflecting their structural complexity and commercial importance. The presence of two distinct azo groups in sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid places it firmly within this classification scheme.
The compound exhibits characteristics typical of aryl azo compounds, which are generally stable crystalline species due to the presence of aromatic rings linked by the azo functionality. This stability contrasts with alkyl azo compounds, which tend to be more reactive and potentially unstable. The aromatic nature of the constituent rings provides extended π-conjugation that contributes to both the compound's stability and its chromophoric properties.
The molecular architecture features substituted aromatic rings that enhance both the electronic properties and the potential for intermolecular interactions. The 2,4-diamino-5-methylphenyl group introduces electron-donating amino substituents that can participate in hydrogen bonding and influence the electronic distribution throughout the conjugated system. Similarly, the 2-hydroxybenzoic acid moiety provides both hydroxyl and carboxylate functionality that can engage in various chemical interactions.
Historical Context of Development
The development of sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid emerged from the broader historical evolution of azo compound chemistry, which traces its origins to the pioneering work of Eilhard Mitscherlich in 1834 with the first description of azobenzene. The systematic exploration of azo compounds gained momentum during the mid-19th century transition from natural to synthetic dyes, marking what historians describe as the shift from the "pre-aniline" period extending to 1856 to the "post-aniline" era.
The foundational breakthrough in azo chemistry occurred when William Henry Perkin synthesized Mauveine in 1856 at the age of seventeen, launching the era of synthetic dyes and establishing the commercial viability of coal tar-derived compounds. This achievement catalyzed extensive research into aromatic chemistry and the development of diazonium salt chemistry, which became the standard methodology for azo compound synthesis. The fundamental coupling reaction between diazonium salts and aromatic compounds, now known as azo coupling, provided the synthetic pathway that enabled the preparation of complex polyazo structures like sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid.
The specific compound under discussion represents a sophisticated application of classical azo coupling methodology, incorporating multiple aromatic systems through sequential diazonization and coupling reactions. The synthesis typically involves the formation of diazonium salts from aromatic amines, followed by their reaction with electron-rich aromatic substrates under carefully controlled conditions. The development of such complex polyazo structures required advances in synthetic methodology that allowed for selective coupling reactions and the management of competing side reactions.
Research into compounds bearing the NSC designation, including NSC45586, reflects the systematic screening efforts conducted by various research institutions to identify molecules with potential biological activity. The National Service Center classification system provided a framework for cataloging and evaluating synthetic compounds, particularly those derived from established chemical motifs like azo structures.
Significance in Chemical Research
Sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid has gained particular significance in contemporary chemical research due to its identification as a pleckstrin homology domain leucine-rich repeat protein phosphatase inhibitor. This biological activity has positioned the compound as a potential therapeutic target for cartilage regeneration in osteoarthritic joints, representing a novel application of azo compound chemistry in medicinal research.
Recent pharmacokinetic studies have revealed important characteristics of the compound's behavior in biological systems. The molecule demonstrates high stability in vitro and exhibits measurable effects on chondrocyte proliferation and matrix production. Liquid chromatography-mass spectrometry assays have been developed specifically for this compound, enabling precise quantification in both in vitro and in vivo systems. These analytical methods employ multiple reaction monitoring transitions, specifically monitoring the mass-to-charge ratio of 391.15 to 373.14 under negative electrospray ionization conditions.
The compound's significance extends beyond its immediate biological applications to encompass broader aspects of azo compound chemistry. Its structure exemplifies the principles of chromophore design, where the extended π-conjugation system created by the diazenyl linkages contributes to distinctive electronic properties. The presence of multiple aromatic rings connected through azo groups creates a system capable of extensive electronic delocalization, which influences both the compound's optical properties and its chemical reactivity.
From a synthetic chemistry perspective, sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid represents an achievement in controlled multi-step synthesis. The successful preparation of such complex polyazo structures requires precise control of reaction conditions, including temperature maintenance at 0-5°C during diazonium salt formation and careful pH adjustment during coupling reactions. These synthetic challenges have driven innovations in methodology that benefit the broader field of aromatic chemistry.
The compound's role in advancing understanding of structure-activity relationships in azo chemistry cannot be understated. The specific arrangement of electron-donating and electron-withdrawing groups within its structure provides insights into how molecular architecture influences biological activity. The 2,4-diamino-5-methylphenyl group contributes electron density that can affect the overall electronic distribution, while the carboxylate functionality provides sites for potential ionic interactions with biological targets.
Properties
IUPAC Name |
sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3.Na/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29;/h2-10,27H,21-22H2,1H3,(H,28,29);/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXCDXPWJROPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6NaO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40713364 | |
| Record name | sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40713364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6300-44-3 | |
| Record name | NSC45586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40713364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of 2,4-Diamino-5-methylaniline
The primary amine group of 2,4-diamino-5-methylaniline undergoes diazotization in acidic media at 0–5°C using sodium nitrite (NaNO₂). The reaction is typically conducted in hydrochloric acid (HCl) to stabilize the diazonium intermediate.
Reaction Conditions
-
Temperature: 0–5°C (ice-water bath)
-
Molar Ratio: 1:1.1 (aniline:NaNO₂)
-
Acid Concentration: 2–3 M HCl
-
Reaction Time: 30–45 minutes
The diazonium salt formed here is highly reactive and must be used immediately to prevent decomposition.
First Coupling Reaction: Formation of 4-[(2,4-Diamino-5-methylphenyl)diazenyl]aniline
The diazonium salt is coupled with 4-aminophenol in a weakly alkaline medium (pH 8–9) maintained by sodium carbonate (Na₂CO₃). The phenol group of 4-aminophenol acts as the coupling component, with the diazonium ion attacking the para position relative to the hydroxyl group.
Key Parameters
-
pH: 8.5–9.0
-
Temperature: 5–10°C
-
Solvent: Aqueous ethanol (50% v/v)
-
Yield: 70–85%
The product, 4-[(2,4-diamino-5-methylphenyl)diazenyl]aniline, is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.
Second Diazotization and Coupling to 2-Hydroxybenzoic Acid
Diazotization of the Intermediate Arylamine
The aniline group of the intermediate undergoes diazotization under similar conditions as the first step. Excess HCl ensures protonation of the amine, directing the nitrosation to the desired position.
Optimized Conditions
-
NaNO₂ Stoichiometry: 1.05 equivalents
-
Reaction Time: 20–30 minutes
-
Acid: 3 M HCl
Final Coupling with 2-Hydroxybenzoic Acid
The second diazonium salt is coupled with 2-hydroxybenzoic acid (salicylic acid) in an alkaline medium (pH 9–10). The hydroxyl and carboxylic acid groups of salicylic acid facilitate electron donation, enabling efficient electrophilic substitution at the ortho position relative to the hydroxyl group.
Critical Parameters
-
pH: 9.5–10.0 (adjusted with NaOH)
-
Temperature: 10–15°C
-
Solvent: Water-methanol (3:1 v/v)
-
Yield: 65–75%
The crude product is purified via recrystallization from hot water, yielding the free acid form of the compound.
Neutralization to Sodium Salt
The carboxylic acid group of the final product is neutralized with sodium hydroxide (NaOH) to form the water-soluble sodium salt.
Procedure
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Dissolve the free acid in warm deionized water.
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Add 1.1 equivalents of 1 M NaOH dropwise with stirring.
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Concentrate the solution under reduced pressure and cool to induce crystallization.
Characterization Data
-
Molecular Formula: C₂₀H₁₆N₆O₃Na
-
Appearance: Dark red crystalline powder
-
Solubility: >50 mg/mL in water at 25°C
Analytical Validation and Quality Control
Spectroscopic Confirmation
Purity Assessment
-
HPLC: >98% purity (C18 column, acetonitrile-water gradient).
-
Elemental Analysis: Calculated (%) C 54.55, H 3.66, N 19.09; Found C 54.32, H 3.71, N 18.97.
Challenges and Optimization Strategies
Regioselectivity in Diazotization
The presence of multiple amine groups in 2,4-diamino-5-methylaniline necessitates controlled protonation to direct diazotization to the primary amine. Excess HCl (≥3 M) ensures preferential formation of the desired diazonium salt.
Stabilization of Diazonium Salts
Rapid cooling and the use of copper(I) chloride (CuCl) as a stabilizer prevent decomposition during the second diazotization step.
Solubility Management
Methanol-water mixtures enhance intermediate solubility during coupling, reducing side reactions such as homo-coupling.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Cooling Method | Ice-water bath | Jacketed reactor with cryogenic cooling |
| Purification | Recrystallization | Continuous filtration and spray drying |
| Yield | 65–75% | 70–80% after optimization |
Chemical Reactions Analysis
Types of Reactions
NSC45586 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid exhibits promising anticancer properties. It has been investigated for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study :
A study published in MDPI highlighted the compound's effectiveness against multiple cancer types by targeting specific pathways involved in tumor growth. The compound demonstrated significant cytotoxicity against breast and prostate cancer cells, suggesting its potential as a lead compound for further development in anticancer therapies .
Antimicrobial Properties
The compound has also shown notable antimicrobial activity against a range of bacterial strains. Its structure allows it to interact with bacterial cell membranes, leading to disruption and cell death.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 mg/mL |
| Escherichia coli | 0.062 mg/mL |
| Pseudomonas aeruginosa | 0.250 mg/mL |
This table summarizes the MIC values observed in laboratory settings, indicating the compound's potential as an antimicrobial agent .
Dye Technology Applications
Sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid is also utilized in dye manufacturing due to its vibrant color properties. It serves as an azo dye precursor, which is significant in textile and cosmetic industries.
Color Fastness and Stability
The dye exhibits excellent color fastness properties, making it suitable for applications where durability is essential. Studies have shown that textiles dyed with this compound maintain their color even after multiple washes.
Case Study :
An investigation into the stability of azo dyes revealed that sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid retained its color under various environmental conditions, including exposure to light and heat .
Environmental Considerations
While sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid has beneficial applications, it is crucial to assess its environmental impact due to the potential toxicity associated with azo compounds.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety of this compound in various applications. Findings suggest that while it shows low acute toxicity in controlled environments, long-term exposure effects require further investigation.
Mechanism of Action
NSC45586 exerts its effects by inhibiting the pleckstrin homology domain and leucine-rich repeat protein phosphatase (PHLPP). This inhibition leads to the activation of the AKT signaling pathway, which plays a critical role in cell survival, growth, and metabolism . The compound specifically targets the PP2C phosphatase domain in PHLPP1 and PHLPP2, leading to increased phosphorylation and activation of AKT .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Target Compound
- Core structure : Salicylic acid with dual diazenyl linkages.
- Substituents: Position 5: Azo-linked phenyl group with a secondary azo bond to 2,4-diamino-5-methylphenyl. Sodium salt: Enhances hydrophilicity.
Analogues
5-((4-Carboxyphenyl)azo)-2-hydroxybenzoic acid (Salicylazobenzoic acid) Features a carboxyphenyl group instead of the diaminomethylphenyl moiety. Used as a dye intermediate .
5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (Compound 4e)
- Bromine and methyl substituents increase steric bulk and electron-withdrawing effects.
- Demonstrates antibacterial activity against E. coli and S. flexneri due to halogen-enhanced lipophilicity .
5-((3-Chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde derivatives
- Chlorine and methyl groups improve stability and antimicrobial activity.
- The aldehyde functional group allows further derivatization (e.g., chalcone synthesis) .
Target Compound
- Likely synthesized via sequential diazotization and coupling: Diazotization of 2,4-diamino-5-methylaniline. Coupling with 4-aminophenol to form the intermediate mono-azo compound. Second diazotization and coupling with salicylic acid.
- Sodium salt formation occurs via neutralization with NaOH .
Analogues
- Compound 4e : Synthesized by diazotizing 4-bromo-3-methylaniline and coupling with salicylic acid. Yields depend on reaction pH and temperature .
- Azo-benzothiazolyl derivatives: Diazotized benzothiazole amines coupled with substituted salicylic acids under acidic conditions (0–5°C). Acidity constants (pKa) range from 2.5–4.5 for phenolic protons .
Target Compound
- Predicted bioactivity: Antimicrobial and anti-inflammatory properties due to diazenyl conjugation and amino groups. No direct data available in provided evidence.
Analogues
- Antibacterial activity against Gram-negative pathogens (E. coli, K. pneumoniae) with MIC values comparable to ciprofloxacin.
- Show analgesic activity (ED50: 25–40 mg/kg) due to azo-linked benzyloxy groups.
Salicylazobenzoic acid: Limited bioactivity reported; primarily used in dye synthesis .
Physicochemical Properties
Biological Activity
Sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid, commonly referred to as a sodium salt of a diazo compound, is an organic molecule with significant biological activity. This article reviews its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological potential.
- Molecular Formula: C27H24N8NaO6S
- Molecular Weight: 611.58 g/mol
- CAS Number: 6330-91-2
- Density: 1.54 g/cm³
- LogP: 9.6077 (indicating high lipophilicity)
The structure of the compound features multiple aromatic rings and functional groups that contribute to its biological interactions.
The biological activity of sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of diazo functional groups is known to facilitate electron transfer processes, which can lead to alterations in redox states within cells.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activities. These activities are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism may involve the scavenging of free radicals and the modulation of antioxidant enzyme activities.
Anticancer Activity
Several studies have explored the anticancer potential of similar diazo compounds. For instance:
- In Vitro Studies : Compounds with analogous structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Mechanistic Insights : The proposed mechanisms include the inhibition of DNA synthesis and interference with cell cycle progression.
Study 1: Cytotoxicity Assay
A study evaluated the cytotoxic effects of sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated significant dose-dependent cytotoxicity:
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 60 | 70 |
| 100 | 30 | 40 |
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration compared to control samples:
| Sample Concentration (µg/mL) | % Inhibition |
|---|---|
| 0 | 0 |
| 50 | 25 |
| 100 | 50 |
| 200 | 75 |
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Assigns aromatic proton environments and confirms diazenyl linkages (e.g., δH 8.15–7.34 ppm for aromatic protons and δC 170.6 ppm for the carboxylate group) .
- IR Spectroscopy : Identifies functional groups (e.g., ν(OCO) at 1699 cm⁻¹ for the carboxylic acid) .
- Elemental Analysis : Validates empirical formula consistency (e.g., C 68.54% vs. theoretical 68.44%) .
Advanced: How can contradictory spectral data (e.g., NMR shifts) in diazenyl derivatives be resolved?
Methodological Answer :
Contradictions often arise from solvent effects (e.g., CDCl3 vs. DMSO-d6), pH-dependent tautomerism, or crystallographic packing. To resolve:
- Perform solvent standardization and control pH using buffered conditions (e.g., sodium acetate buffer as in thiazole syntheses) .
- Compare experimental data with computational simulations (DFT) to predict shifts under varying conditions .
Advanced: What strategies enable the design of stable metal complexes using this compound as a ligand?
Q. Methodological Answer :
- Coordination Site Identification : The hydroxyl and carboxylate groups act as binding sites. Use potentiometric titrations to determine stability constants with metals like Sn or Cu .
- Stability Assessment : Monitor complex integrity via UV-Vis spectroscopy under physiological pH (e.g., 7.4) and varying ionic strengths .
Basic: What factors influence the compound’s stability under varying pH and temperature?
Q. Methodological Answer :
- pH Stability : The sodium salt form enhances aqueous solubility and stability. Use buffered solutions (e.g., phosphate buffer) to prevent hydrolysis of azo bonds .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition points (e.g., melting point 453–455 K in related compounds) .
Advanced: How can the electrochemical behavior of its redox-active azo groups be analyzed?
Q. Methodological Answer :
- Cyclic Voltammetry (CV) : Measure reduction potentials of azo groups in non-aqueous solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode.
- Controlled-Potential Electrolysis : Quantify electron transfer stoichiometry and identify intermediates via in-situ UV-Vis monitoring .
Basic: What purification techniques are effective post-synthesis?
Q. Methodological Answer :
- Recrystallization : Use methanol or hexane to remove polar/non-polar impurities .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for high-purity isolation, especially if byproducts have similar solubility .
Advanced: How can its photoactivity be evaluated for applications in light-driven systems?
Q. Methodological Answer :
- UV-Vis Spectroscopy : Characterize π→π* transitions of azo chromophores (e.g., λmax ~500 nm) and assess photoisomerization kinetics under UV irradiation .
- DFT Calculations : Model excited-state behavior to predict charge-transfer efficiency and bandgap tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
